5-Nitro BAPTA

Calcium buffering Kd Cell biology

5-Nitro BAPTA (CAS 124251-83-8, free acid) is a cell-impermeant Ca²⁺ chelator with an intermediate Kd of ~40 µM. It uniquely modulates—rather than abolishes—Ca²⁺-dependent processes. Unlike high-affinity BAPTA (Kd ~160 nM), which silences transients, or low-affinity 5,5′-dinitro BAPTA (Kd ~20 mM), which fails to buffer, 5-Nitro BAPTA preserves local Ca²⁺ gradients required for cytokinesis studies and whole-cell patch-clamp recordings. It is also the mandatory building block for synthesizing the red fluorescent probe CaTM-2 AM, enabling deep-tissue Ca²⁺ imaging at 100–300 µm depth. Procure this intermediate-affinity buffer to clamp intracellular calcium at defined micromolar levels without over-chelation.

Molecular Formula C22H23N3O12
Molecular Weight 521.4 g/mol
Cat. No. B12402225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro BAPTA
Molecular FormulaC22H23N3O12
Molecular Weight521.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O
InChIInChI=1S/C22H23N3O12/c26-19(27)10-23(11-20(28)29)15-3-1-2-4-17(15)36-7-8-37-18-9-14(25(34)35)5-6-16(18)24(12-21(30)31)13-22(32)33/h1-6,9H,7-8,10-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)
InChIKeyJRTCJLPFWVGNQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Nitro BAPTA: Core Physicochemical and Structural Baseline for Sourcing Decisions


5-Nitro BAPTA (CAS 124251-83-8, free acid) is a cell-impermeant, synthetic calcium chelator belonging to the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family. Its molecular framework features a nitro group at the 5-position of the BAPTA backbone, which modulates its metal ion binding properties [1]. The compound is characterized by four carboxylic acid groups enabling 2:1 calcium ion chelation, and it is primarily utilized as a building block for synthesizing Ca²⁺-specific buffers and fluorescent indicators . Unlike fluorescent probes, the core compound is non-fluorescent and is valued for its defined, quantifiable affinity for calcium in buffering applications .

Why Generic Substitution of 5-Nitro BAPTA with Other BAPTA Analogs Compromises Experimental Reproducibility


The BAPTA family exhibits a wide range of calcium dissociation constants (Kd), spanning from ~40 nM to 20 mM, based on specific aromatic substitutions [1]. Simply replacing 5-Nitro BAPTA with a higher-affinity analog like 5,5'-dimethyl BAPTA (Kd ~40 nM) or the parent BAPTA (Kd ~160 nM) drastically reduces the free Ca²⁺ concentration in the experimental system, potentially silencing physiological calcium transients . Conversely, substituting with an ultra-low-affinity analog like 5,5'-dinitro BAPTA (Kd ~20 mM) may fail to adequately buffer pathological or stimulated calcium rises . 5-Nitro BAPTA occupies a distinct, intermediate niche (Kd ~40 μM) that is specifically required to modulate, rather than abolish, cellular processes dependent on local calcium gradients [2]. The following evidence quantifies this essential differentiation.

5-Nitro BAPTA: Verifiable Quantitative Differentiation from Key Comparators


Calcium Affinity: 5-Nitro BAPTA's Intermediate Kd (40 μM) Enables Gradient Modulation vs. High-Affinity Analogs

The calcium dissociation constant (Kd) of 5-Nitro BAPTA is 40 μM, positioning it as an intermediate-affinity chelator. This is substantially lower affinity than the parent BAPTA (Kd = 0.22 μM) and 5,5'-dimethyl BAPTA (Kd = 0.15 μM), but higher than the ultra-low affinity 5,5'-dinitro BAPTA (Kd ≈ 20 mM) [1][2]. In Tradescantia stamen hair cells, a 5 mM pipette concentration of 5-nitro BAPTA (Kd 40 μM) modulates cell plate formation, whereas higher affinity buffers (e.g., 5,5'-dimethyl BAPTA) have a different threshold and inhibition profile [1].

Calcium buffering Kd Cell biology

Functional Efficacy: 5-Nitro BAPTA Modulates Cell Plate Formation While 5,5'-Dibromo BAPTA Inhibits It

In a direct comparison study, microinjection of 5-nitro BAPTA into dividing Tradescantia stamen hair cells modulated cell plate formation, producing a slowing of expansion and formation of distorted plates. At a 5 mM pipette concentration, 5-nitro BAPTA and other lower-affinity buffers required a higher threshold concentration (1.5-2.2 mM) to exert an effect, whereas 5,5'-dibromo BAPTA (Kd 1.5 μM) inhibited cell plate formation at a lower effective concentration of 1.0-1.4 mM and was most effective when delivered at the moment of cell plate vesicle aggregation [1].

Cytokinesis Calcium gradients Cell plate formation

Selectivity and pH Insensitivity: Class-Level Advantage of BAPTA Derivatives Over EGTA

BAPTA and its derivatives, including 5-nitro BAPTA, exhibit a >10⁵-fold selectivity for Ca²⁺ over Mg²⁺, a property shared with EGTA. However, BAPTA-based chelators are very much less affected by pH changes and exhibit faster kinetics for taking up and releasing Ca²⁺ compared to EGTA [1]. While direct kinetic data for 5-nitro BAPTA is not available, this class-level advantage is critical for experiments requiring rapid and pH-insensitive calcium buffering in physiological solutions.

Ca²⁺/Mg²⁺ selectivity pH insensitivity Chelator kinetics

Synthetic Utility: 5-Nitro BAPTA as a Building Block for Red Fluorescent Probes (CaTM-2 AM)

5-Nitro BAPTA serves as a critical synthetic intermediate for producing CaTM-2 AM, a red fluorescent calcium probe. This probe enables two-photon imaging of cytoplasmic Ca²⁺ in cultured living cells and can monitor calcium waves at depths of 100-300 μm in liver tissue for 1100-4000 seconds . This application is a specific, documented use case that differentiates 5-nitro BAPTA from other BAPTA derivatives that are not used in the same synthetic pathway for this specific probe.

Fluorescent probe synthesis CaTM-2 AM Two-photon imaging

Optimal Application Scenarios for 5-Nitro BAPTA Based on Quantitative Evidence


Modulation of Local Calcium Gradients in Cytokinesis and Cell Division Studies

In research investigating the role of calcium in cytokinesis, 5-nitro BAPTA is the optimal choice for modulating—rather than eliminating—cell plate formation. Its intermediate Kd of 40 μM allows it to buffer local calcium rises without collapsing the entire gradient, a property validated in Tradescantia stamen hair cells where it produced distinct modulatory effects (slowing expansion, distorted plates) compared to the outright inhibition caused by higher-affinity 5,5'-dibromo BAPTA [1]. Procurement of 5-nitro BAPTA is essential for experiments aiming to dissect the calcium dependence of cell plate dynamics without complete functional ablation.

Intracellular Calcium Buffering in Electrophysiology (Patch-Clamp) and Imaging

For whole-cell patch-clamp experiments or imaging studies where the goal is to clamp intracellular calcium to a defined, non-zero level, 5-nitro BAPTA (introduced as the cell-impermeant free acid via the pipette) provides a stable, intermediate-affinity buffer. Its Kd of 40 μM is well-suited for setting a resting Ca²⁺ concentration in the low micromolar range, preventing the over-chelation that occurs with high-affinity buffers like BAPTA (Kd 0.22 μM) which can silence calcium-dependent conductances [2]. This ensures that voltage-gated calcium channels or calcium-activated potassium channels remain responsive to physiological stimuli while background noise is reduced .

Synthesis of CaTM-2 AM for Deep-Tissue Two-Photon Calcium Imaging

Research groups developing custom calcium indicators for deep-tissue imaging require 5-nitro BAPTA as a non-substitutable building block for the synthesis of CaTM-2 AM. This red fluorescent probe enables real-time, two-photon monitoring of calcium waves at depths of 100-300 μm within liver tissue, with extended observation windows of 1100-4000 seconds . This specific synthetic route and resulting probe performance are not achievable with other BAPTA derivatives, making 5-nitro BAPTA the mandatory reagent for this advanced imaging application.

Technical Documentation Hub

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